6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its intricate molecular structure, which includes a pyrimidinyl group, a sulfonyl group, and a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride derivative to form an intermediate sulfonamide. This intermediate is then reacted with an aniline derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. Solvents like acetone and acetonitrile are often used due to their high solubility properties .
Chemical Reactions Analysis
Types of Reactions
6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in cellular processes. For example, it inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division, particularly in the tips of plant roots .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: Another sulfonylurea herbicide with a similar mechanism of action.
Metsulfuron-methyl: Known for its use in controlling broad-leaved weeds.
Chlorsulfuron: Used in agriculture for its herbicidal properties.
Uniqueness
6-[(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific molecular structure, which provides a distinct mode of action and a broad spectrum of activity against various plant species .
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H22N4O5S/c1-12-11-13(2)22-20(21-12)24-30(28,29)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)19(26)27/h3-4,7-11,16-17H,5-6H2,1-2H3,(H,23,25)(H,26,27)(H,21,22,24) |
InChI Key |
RQRFFPJXFOYGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C |
Origin of Product |
United States |
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